1-(3-Bromo-4-methoxyphenyl)propan-1-amine
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H14BrNO It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)propan-1-amine typically involves multi-step reactions. One common method includes:
Bromination: Starting with 4-methoxyphenylpropan-1-amine, the compound undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium azide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with boronic acids or esters.
Major Products:
- Substitution reactions can yield azides or nitriles.
- Oxidation can produce nitro derivatives.
- Reduction can yield primary amines.
- Coupling reactions can form biaryl compounds.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)propan-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
1-(4-Methoxyphenyl)propan-1-amine: Similar structure but without the bromine atom, affecting its chemical properties and reactivity.
1-(3-Bromo-4-hydroxyphenyl)propan-1-amine: Hydroxy group instead of methoxy, leading to different reactivity and applications.
Uniqueness: 1-(3-Bromo-4-methoxyphenyl)propan-1-amine is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 |
InChI Key |
UVRCKYRPBOUAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)Br)N |
Origin of Product |
United States |
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